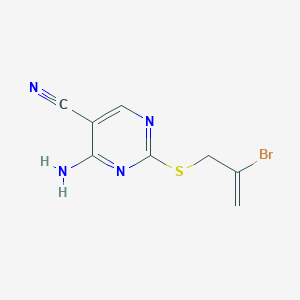

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile

Description

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a 4-amino group, a 5-carbonitrile moiety, and a 2-((2-bromoallyl)thio) substituent. This compound is synthesized via nucleophilic substitution reactions involving 4-amino-2-mercaptopyrimidine-5-carbonitrile (a common intermediate in pyrimidine chemistry) and 2-bromoallyl halides under basic conditions (e.g., anhydrous potassium carbonate in DMF) . 59.97% found) .

Propriétés

Formule moléculaire |

C8H7BrN4S |

|---|---|

Poids moléculaire |

271.14 g/mol |

Nom IUPAC |

4-amino-2-(2-bromoprop-2-enylsulfanyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C8H7BrN4S/c1-5(9)4-14-8-12-3-6(2-10)7(11)13-8/h3H,1,4H2,(H2,11,12,13) |

Clé InChI |

CLHAGWIXGSWJCO-UHFFFAOYSA-N |

SMILES canonique |

C=C(CSC1=NC=C(C(=N1)N)C#N)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile typically involves the reaction of 4-amino-2-thiopyrimidine-5-carbonitrile with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromoallyl group can be replaced by other nucleophiles.

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines or other reduced derivatives.

Applications De Recherche Scientifique

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases or other enzymes involved in cell signaling pathways, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s ability to form covalent bonds with its targets through the bromoallyl group enhances its potency and selectivity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine-5-carbonitrile core is versatile, with modifications primarily at the 2-position (thioether substituent) and 4-/6-positions (amino/aryl groups). Key structural analogs include:

Key Observations:

- Electronic Effects : The 2-bromoallylthio group introduces both steric hindrance and electrophilicity, contrasting with simpler alkylthio groups (e.g., methylthio in ) or electron-withdrawing substituents (e.g., trifluoromethylphenyl in ).

- Biological Activity: Phenothiazine derivatives (e.g., compound 42) exhibit CB1 receptor antagonism , while trifluoromethylphenyl analogs show anti-tubercular activity . The bromoallyl group’s role remains underexplored in the evidence but may offer unique reactivity for targeted drug design.

- Solubility : Propylthio derivatives demonstrate enhanced solubility in organic solvents compared to aryl-substituted analogs , which could influence pharmacokinetics.

Functional and Pharmacological Comparisons

- Anti-TB Activity : Derivatives like 6a–6h () inhibit M. tuberculosis H37Rv, with trifluoromethyl groups enhancing bioactivity .

- Receptor Interactions: Phenothiazine-containing analogs (e.g., 42) target CB1 receptors, suggesting CNS-related applications .

- Reactivity : The bromoallyl group in the target compound may undergo allylic substitution or participate in cycloaddition reactions, unlike stable alkylthio or arylthio groups.

Activité Biologique

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by the presence of amino, bromo, and thiol functional groups. This unique structural composition contributes to its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is CHBrNS, with a molecular weight of approximately 284.15 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrimidine ring with specific substituents that enhance its reactivity:

- Amino Group : Contributes to hydrogen bonding and increases solubility.

- Bromo Group : Enhances electrophilicity, making it reactive towards nucleophiles.

- Thiol Group : May participate in redox reactions and contribute to biological activity.

Anticancer Properties

Research indicates that 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile exhibits significant anticancer activity. Similar compounds have shown the ability to inhibit various kinases involved in cancer progression, such as BRD4 and PLK1. These kinases play crucial roles in cell proliferation and survival pathways.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- Studies have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC values indicate effective inhibition of cell growth.

- For example, a related study found that pyrimidine derivatives exhibited IC values ranging from 10–30 µM against various cancer cell lines .

- Mechanism of Action :

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has indicated that derivatives with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

Comparative Analysis of Similar Compounds

The following table summarizes the activities of structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Amino-2-bromopyrimidine-5-carbonitrile | Brominated pyrimidine with an amino group | Anticancer activity |

| 5-Fluorouracil | Fluorinated pyrimidine | Chemotherapeutic agent |

| Gemcitabine | Nucleoside analog | Anticancer activity |

| 6-Thioguanine | Thiol-substituted purine | Antimetabolite |

Synthesis and Derivative Development

The synthesis of 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile typically involves multi-step reactions that allow for the introduction of various substituents to tailor its biological properties . This flexibility enables the exploration of derivatives with enhanced efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.